3-(4-Methoxybenzenesulfonyl)azetidine

Description

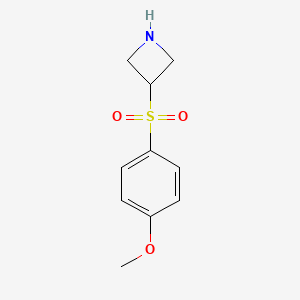

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELQYLBVXRDQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 4 Methoxybenzenesulfonyl Azetidine and Analogues

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of azetidines makes them prone to ring-opening reactions, a characteristic that is fundamental to their synthetic utility. rsc.org This reactivity can be triggered under appropriate conditions, providing access to a diverse range of acyclic nitrogen-containing compounds. rsc.org

Strain-Release Processes

The considerable strain energy of the azetidine ring is a primary driver for its ring-opening reactions. rsc.orgnih.gov This strain can be harnessed in synthetic strategies to form more complex molecular architectures. chemrxiv.orgacs.orgrsc.orgunipd.itbris.ac.uknih.gov For instance, the generation of highly strained intermediates like azabicyclo[1.1.0]butanes from azetidine precursors can be followed by strain-release functionalization. acs.orgrsc.orgbris.ac.uknih.gov The cleavage of the central C–N bond in these intermediates relieves the ring strain and allows for the introduction of new functional groups. acs.org This concept has been effectively used to construct densely functionalized azetidines through radical strain-release photocatalysis. chemrxiv.orgunipd.it

The stability of the azetidine ring, while lower than that of larger rings, is significantly greater than that of aziridines, allowing for more controlled manipulations. rsc.org However, under certain conditions, such as acidic pH, intramolecular ring-opening decomposition can occur, highlighting the delicate balance of stability and reactivity. nih.gov

Nucleophilic Ring Opening

The azetidine ring can be opened by various nucleophiles. researchgate.netmagtech.com.cnnih.gov These reactions typically require activation of the azetidine, often by forming a quaternary azetidinium salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cnnih.gov The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn

For N-sulfonylated azetidines, nucleophilic attack can lead to the formation of linear amines. nih.gov The sulfonyl group, being electron-withdrawing, activates the ring towards such transformations. The site of nucleophilic attack is generally governed by the substitution pattern on the ring. magtech.com.cn In many cases, the reaction proceeds with high stereoselectivity and regioselectivity. nih.gov A variety of nucleophiles, including those based on carbon, nitrogen, and sulfur, have been employed in these ring-opening reactions. researchgate.netresearchgate.netbeilstein-journals.org

Functionalization of the Azetidine and Sulfonyl Moieties

Beyond ring-opening, the 3-(4-methoxybenzenesulfonyl)azetidine framework allows for functionalization at both the azetidine ring and the sulfonyl group, providing avenues for structural diversification.

C-H Functionalization Adjacent to the Azetidine Nitrogen

The C-H bonds adjacent to the nitrogen atom in N-sulfonylated azetidines can be activated for functionalization through lithiation. rsc.orgresearchgate.netnih.govnih.govyork.ac.uk The use of a strong base, such as s-BuLi, can lead to deprotonation at the α-position, generating a lithiated intermediate that can then be trapped with various electrophiles. rsc.orgnih.govnih.gov This approach provides a direct method for introducing substituents at the 2-position of the azetidine ring. nih.gov

The stereoselectivity of this process can be influenced by the nature of the N-sulfonyl group and the reaction conditions. rsc.orgnih.gov For instance, the lithiation-electrophilic trapping of N-thiopivaloylazetidin-3-ol has been shown to proceed with good trans-diastereoselectivity for a range of electrophiles. nih.gov The configurational stability of the lithiated intermediate plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov

Cross-Coupling Reactions Involving Azetidine Sulfinate Salts or Sulfonyl Fluorides

Azetidine sulfinate salts and sulfonyl fluorides have emerged as versatile intermediates for cross-coupling reactions, enabling the introduction of the azetidine moiety into various molecular scaffolds. acs.orgnih.govrsc.orgwhiterose.ac.uknih.govwhiterose.ac.ukacs.orgresearchgate.netresearchgate.net Azetidine sulfinate salts, which can be prepared from 3-iodoazetidine (B8093280) precursors, undergo coupling reactions with heterocycles like indoles. rsc.orgwhiterose.ac.ukwhiterose.ac.uk These reactions offer a direct route for the incorporation of the azetidine ring. whiterose.ac.ukwhiterose.ac.uk

More recently, azetidine sulfonyl fluorides (ASFs) have been developed as reagents for the synthesis of 3-aryl-3-substituted azetidines. acs.orgnih.gov These compounds can undergo a defluorosulfonylation (deFS) reaction pathway, where they act as precursors to carbocations that can be coupled with a wide range of nucleophiles under mild thermal conditions. acs.orgnih.govnih.govacs.org This methodology has shown high functional group tolerance and provides a powerful tool for late-stage functionalization in drug discovery programs. acs.orgnih.govnih.govacs.orgresearchgate.net

Table 1: Cross-Coupling Reactions of Azetidine Derivatives

| Azetidine Derivative | Coupling Partner | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Azetidine Sulfinate Salts | Indoles | Sulfenylation/Coupling | Direct incorporation of azetidine into heterocycles. | rsc.orgwhiterose.ac.ukwhiterose.ac.ukbohrium.com |

| Azetidine Sulfonyl Fluorides | Various Nucleophiles (e.g., amines, heterocycles) | Defluorosulfonylation (deFS) | Forms carbocation intermediates for coupling; high functional group tolerance. | acs.orgnih.govnih.govacs.orgspringernature.com |

Transformations Involving the Sulfonyl Group as a Leaving Group (e.g., Desulfonylation, Defluorosulfonylation (deFS) Reactions)

The sulfonyl group in N-sulfonylated azetidines can be removed through desulfonylation reactions, typically under reductive conditions. acs.orgwikipedia.org This process is valuable for obtaining the free N-H azetidine, which can be a target molecule itself or an intermediate for further functionalization. acs.org Common reagents for desulfonylation include active metals like lithium or magnesium. acs.orgwikipedia.org

As mentioned previously, the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides represents a novel transformation where the entire sulfonyl fluoride (B91410) group is expelled. acs.orgnih.govnih.govacs.org This reaction is thermally induced and generates a carbocationic intermediate at the 3-position of the azetidine ring, which is then trapped by a nucleophile. acs.orgnih.govnih.gov This reactivity is distinct from the more common sulfur-fluoride exchange (SuFEx) reactions where the sulfonyl fluoride group is retained in the product. acs.orgnih.gov The deFS reaction provides a unique and powerful method for the synthesis of 3,3-disubstituted azetidines. acs.orgnih.govnih.govacs.org

Table 2: Transformations of the Sulfonyl Group in Azetidines

| Transformation | Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Desulfonylation | N-Sulfonyl azetidine | Reducing agents (e.g., Li, Mg) | N-H azetidine | acs.orgwikipedia.org |

| Defluorosulfonylation (deFS) | Azetidine sulfonyl fluoride | Thermal activation (e.g., 60 °C), Nucleophile | 3-Substituted azetidine | acs.orgnih.govnih.govacs.org |

Mechanistic Elucidation of Key Reactions

The reactivity of this compound, an activated azetidine, is largely dictated by the significant ring strain of the four-membered ring and the electron-withdrawing nature of the N-sulfonyl group. This activation facilitates nucleophilic attack and ring-opening, proceeding through mechanisms that can be elucidated using a combination of spectroscopic, kinetic, and computational methods.

Spectroscopic Monitoring of Reaction Intermediates

Direct observation of reaction intermediates in activated azetidine reactions is challenging due to their transient nature. However, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the progress of these reactions in real-time, allowing for inferences about the intermediates involved. rsc.orgnih.gov

In a typical ring-opening reaction of this compound, the key intermediate is often a short-lived azetidinium ion or a stabilized carbocation at the C3 position, formed upon the initial interaction with a Lewis acid or a strong electrophile. While these species are generally too reactive to be observed directly, their formation can be confirmed by trapping experiments. nih.govcsbsju.edu For instance, in the presence of a suitable trapping agent, a stable product derived from the intermediate can be isolated and characterized, providing compelling evidence for the intermediate's existence.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for tracking the consumption of the starting azetidine and the formation of the ring-opened product. nih.gov The characteristic signals of the azetidine ring protons, typically found in specific regions of the ¹H NMR spectrum, will disappear over time, replaced by new signals corresponding to the linear product. nih.gov For example, the methylene (B1212753) protons on the azetidine ring (CH₂) exhibit distinct chemical shifts that can be monitored. nih.gov In-situ NMR monitoring allows for the determination of reaction kinetics by measuring the concentration of reactants and products at regular intervals. nih.govchemrxiv.org

IR Spectroscopy: In-situ IR spectroscopy can also be employed, particularly for reactions involving changes in key functional groups. rsc.org The stretching frequencies of the sulfonyl group (S=O) on the azetidine ring can be monitored. Upon ring-opening and formation of the product, the environment around the sulfonyl group changes, potentially leading to a shift in its characteristic absorption bands.

Interactive Table: Spectroscopic Data for a Monitored Azetidine Reaction

| Time (min) | Reactant Peak Integral (¹H NMR) | Product Peak Integral (¹H NMR) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 30 | 0.55 | 0.45 | 45 |

| 60 | 0.25 | 0.75 | 75 |

| 120 | 0.05 | 0.95 | 95 |

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a fundamental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of the transition state. libretexts.org This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes, most commonly hydrogen (¹H) with deuterium (B1214612) (²H or D). libretexts.org

For the ring-opening of this compound, KIE studies can distinguish between different possible mechanisms, such as an Sₙ1-like or Sₙ2-like pathway.

Sₙ1-like Mechanism: If the reaction proceeds through a rate-determining step involving the cleavage of a C-N bond to form a carbocation intermediate, a secondary KIE would be expected. Replacing a hydrogen with a deuterium at the C3 position (α-secondary KIE) would likely result in a kH/kD value slightly greater than 1. This is because the C-H(D) bond is associated with a change in hybridization from sp³ in the reactant to sp² in the carbocationic intermediate, which generally leads to a small normal KIE.

Sₙ2-like Mechanism: In a concerted mechanism where the nucleophile attacks the C3 carbon at the same time as the C-N bond breaks, a small inverse KIE (kH/kD < 1) or no significant KIE might be observed at the C3 position. However, a primary KIE would be expected if a proton transfer from the nucleophile is involved in the rate-determining step. mdpi.com

Deuterium labeling studies on related azetidine systems have been used to probe stereochemical outcomes, which are intrinsically linked to the reaction mechanism and transition state geometry. nih.gov For example, by using a deuterated nucleophile (e.g., MeOD instead of MeOH), one can determine if the proton transfer step is part of the rate-limiting step of the reaction.

Interactive Table: Hypothetical KIE Data for Azetidine Ring-Opening

| Isotopic Substitution Location | kH/kD | Implied Mechanistic Feature |

| C3-H vs C3-D | 1.15 | C-N bond breaking is significant in the rate-determining step (Sₙ1-like character). |

| Nucleophile-H vs Nucleophile-D | 2.5 | Proton transfer from the nucleophile is involved in the rate-determining step. |

| Solvent (H₂O vs D₂O) | 1.8 | Solvent participates as a proton donor in the transition state. nih.gov |

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the transition state structures that are otherwise inaccessible through experimental means. researchgate.netmdpi.comnih.gov For reactions involving this compound, computational studies can model the potential energy surface, locate the transition state structures for different proposed mechanisms, and calculate their corresponding activation energies. frontiersin.orgacs.org

In the Lewis acid-catalyzed ring-opening of an activated azetidine, the reaction is proposed to proceed through an activated complex. acs.org DFT calculations can optimize the geometry of this transition state, revealing key structural information such as bond lengths and angles. For an Sₙ2-like pathway, the transition state would feature a partially formed bond between the nucleophile and the C3 carbon, and a partially broken C-N bond. Conversely, for an Sₙ1-like pathway, the calculated transition state would resemble the carbocation intermediate, with a significantly elongated C-N bond. umw.edu

Computational models for related systems have shown that the coordination of a Lewis acid to the azetidine nitrogen or the sulfonyl oxygen can significantly lower the activation barrier for ring-opening. researchgate.net These studies can also predict the regioselectivity of nucleophilic attack on substituted azetidines by comparing the activation energies for attack at different carbon atoms. The stability of the azetidinium ion itself can also be investigated using computational methods. rsc.org

Interactive Table: Calculated Activation Energies for Proposed Mechanisms

| Proposed Mechanism | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Sₙ2-like | Methanol | 18.5 |

| Sₙ1-like (Carbocation formation) | Methanol | 25.2 |

| Sₙ2-like | Thiophenol | 15.8 |

Computational and Theoretical Studies on Sulfonylazetidine Systems

Electronic Structure and Bonding Analysis

The electronic structure of 3-(4-Methoxybenzenesulfonyl)azetidine is characterized by the interplay between the strained four-membered azetidine (B1206935) ring and the electron-withdrawing 4-methoxybenzenesulfonyl group. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the bonding nature and charge distribution within the molecule.

Analysis of the molecular orbitals reveals that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the 4-methoxyphenyl ring and the lone pair of the nitrogen atom in the azetidine ring. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, is predominantly centered on the sulfonyl group and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by quantifying the charge distribution and orbital interactions. In a representative arylsulfonyl-substituted heterocycle, the NBO analysis would likely show a significant positive charge on the sulfur atom and negative charges on the oxygen atoms of the sulfonyl group. The carbon atoms of the azetidine ring would also exhibit partial positive charges due to the electronegativity of the nitrogen and the influence of the sulfonyl group.

Table 1: Calculated Atomic Charges for a Model N-Benzenesulfonylazetidine System

| Atom | Mulliken Charge (a.u.) |

|---|---|

| S | +1.25 |

| O1 (sulfonyl) | -0.65 |

| O2 (sulfonyl) | -0.65 |

| N (azetidine) | -0.40 |

Note: The values in this table are representative and based on DFT calculations of analogous N-sulfonylazetidine systems. The actual charges for this compound may vary.

Conformational Analysis of Azetidine Ring Systems and Substituents

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering is a crucial conformational parameter and is influenced by the nature and position of substituents. For this compound, the bulky sulfonyl group at the C3 position plays a significant role in determining the preferred conformation of the ring.

Computational studies on 3-substituted azetidines have shown that the ring can adopt two primary puckered conformations, often described by a puckering angle. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects.

In the case of this compound, the large arylsulfonyl group would likely favor a pseudo-equatorial orientation to minimize steric hindrance with the hydrogen atoms on the azetidine ring. The puckering of the azetidine ring is also influenced by the orientation of the 4-methoxybenzenesulfonyl group itself, which has rotational freedom around the C-S bond.

Table 2: Relative Energies of Conformers for a Model 3-Substituted Azetidine

| Conformer | Puckering Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Pseudo-equatorial | 25-30 | 0.0 |

Note: This data is illustrative and based on computational studies of similar 3-substituted azetidine systems. The exact values for this compound would require specific calculations.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms and predicting the feasibility of chemical transformations. For sulfonylazetidine systems, DFT calculations can be employed to map the potential energy surface of various reactions, identifying transition states and intermediates.

For instance, DFT could be used to model the nucleophilic substitution reactions at the carbon atoms of the azetidine ring. The calculations would help in determining the activation energies for different reaction pathways, thereby predicting the regioselectivity and stereoselectivity of the reaction. The presence of the electron-withdrawing sulfonyl group can activate the ring towards nucleophilic attack.

Recent computational studies have successfully predicted the outcomes of photocatalyzed reactions to form azetidines by calculating frontier orbital energies of the reactants. This approach allows for the pre-screening of substrates to determine which pairs will react successfully.

Frontier Molecular Orbital Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by considering the interactions between the HOMO of one reactant and the LUMO of another. The energy and spatial distribution of these frontier orbitals are key to predicting the course of a chemical reaction.

As mentioned earlier, for this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair and the methoxyphenyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the sulfonyl group and the phenyl ring, indicating that these regions are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is also a crucial indicator of reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The electron-withdrawing nature of the 4-methoxybenzenesulfonyl group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic reactions. FMO analysis has been instrumental in predicting the success of reactions for synthesizing azetidines, where a good energy match between the frontier orbitals of the reacting species is crucial for the reaction to proceed.

Table 3: Representative Frontier Orbital Energies for a Sulfonylated Heterocycle

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are typical for related sulfonylated heterocyclic systems and serve as an illustrative example.

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations are excellent for determining the energies of static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and to sample the different puckered conformations of the azetidine ring and the various rotational orientations of the substituent.

By simulating the motion of the atoms over a period of time, MD can reveal the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. For complex molecules like N-arylsulfonyl derivatives, MD simulations can help in identifying stable binding conformations in a receptor pocket.

The results from MD simulations can complement the findings from DFT calculations, providing a more complete picture of the molecule's structural and dynamic properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Sulfonylazetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural analysis of organic compounds in solution. The synergistic use of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of complex organic molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of 3-(4-Methoxybenzenesulfonyl)azetidine, cross-peaks would be observed between the methine proton (H-3) and the methylene (B1212753) protons (H-2 and H-4) of the azetidine (B1206935) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes one-bond correlations between protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum represents a direct C-H bond, enabling the straightforward assignment of the ¹³C spectrum based on the previously assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is invaluable for identifying non-protonated (quaternary) carbon atoms and for connecting different structural fragments of a molecule. For instance, correlations between the aromatic protons and the sulfonyl carbon, as well as between the azetidine protons and the sulfonyl group, would confirm the linkage between the azetidine ring and the 4-methoxybenzenesulfonyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons through space. NOESY correlations are observed between protons that are close to each other, irrespective of their bonding connectivity. This information is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of a compound's molecular weight, which in turn allows for the unequivocal confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, the molecular formula of this compound (C₁₀H₁₃NO₃S) can be verified by comparing the calculated exact mass with the experimentally observed value. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information, corroborating the connectivity of the molecular framework.

Table 5.2.1: HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 228.0694 |

| [M+Na]⁺ | 250.0514 |

Note: The observed exact mass is to be determined experimentally.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

For chiral molecules, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are instrumental in determining enantiomeric purity and absolute configuration. In the event that this compound is synthesized in an enantiomerically enriched form, CD spectroscopy would be a key characterization method. The CD spectrum, which arises from the differential absorption of left- and right-circularly polarized light, provides a unique fingerprint for a chiral molecule. The sign and magnitude of the Cotton effects observed in the CD spectrum are characteristic of a specific enantiomer and can often be used to assign the absolute configuration by applying established empirical rules or through comparison with theoretically calculated spectra. This technique is particularly valuable for validating the outcomes of asymmetric syntheses of sulfonylazetidines.

Role of Sulfonylazetidine Scaffolds in Academic Organic Synthesis

As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Chiral azetidine (B1206935) derivatives are highly sought-after synthons for the construction of enantiomerically pure molecules. researchgate.netirb.hr The rigid four-membered ring of 3-(4-Methoxybenzenesulfonyl)azetidine can serve as a chiral scaffold, where the stereochemistry at the C3 position can direct the outcome of subsequent chemical transformations. While specific examples detailing the use of enantiopure this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral building blocks are well-established. wikipedia.orgsigmaaldrich.com

In a typical approach, a chiral azetidine derivative is temporarily incorporated into a substrate to induce diastereoselectivity in a key bond-forming reaction. The sulfonyl group, in this case, the 4-methoxybenzenesulfonyl group, acts as a robust protecting group for the nitrogen atom, which is often crucial for maintaining the integrity of the azetidine ring during synthetic manipulations. After the desired stereocenter has been established, the chiral auxiliary can be cleaved and potentially recovered. The utility of related chiral aziridines as intermediates for the synthesis of optically active nitrogen-containing compounds highlights the potential of strained heterocycles in asymmetric synthesis. irb.hr

Integration into Multi-Step Synthetic Sequences for Complex Molecular Architectures

The this compound unit is a valuable building block for the synthesis of more complex molecules, including biologically active compounds and natural products. organic-chemistry.org Its incorporation into multi-step synthetic sequences allows for the introduction of a constrained, nitrogen-containing four-membered ring, which can impart unique conformational properties to the target molecule.

A robust method for the synthesis of N-sulfonylazetidine building blocks involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This approach provides access to α-carbonylated N-sulfonylazetidines, which are versatile intermediates for further elaboration. The sulfonyl group plays a critical role in facilitating this transformation and stabilizing the resulting azetidine ring.

Development of Novel Heterocyclic Scaffolds through Azetidine Transformations

The inherent ring strain of the azetidine ring in this compound makes it susceptible to ring-opening and ring-expansion reactions, providing a pathway to novel heterocyclic scaffolds. researchgate.netmagtech.com.cn These transformations are often triggered by nucleophilic attack or treatment with Lewis acids, leading to the formation of larger, more complex heterocyclic systems.

For example, N-sulfonyl aziridines, close relatives of N-sulfonyl azetidines, are known to undergo ring-opening with various nucleophiles and ring-expansion to imidazolines. organic-chemistry.org Similar reactivity can be anticipated for N-sulfonylated azetidines, where the regioselectivity of the ring-opening is influenced by the substituents on the ring. The sulfonyl group can act as an activating group, facilitating the cleavage of the C-N bond.

The transformation of azetidines into other heterocycles is a powerful tool for scaffold diversification in medicinal chemistry and materials science. For instance, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines have been shown to rearrange into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov This type of rearrangement, driven by the release of ring strain, highlights the potential of functionalized azetidines, including sulfonylated derivatives, as precursors to a wide array of heterocyclic structures.

Application in Ligand Design for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govresearchgate.net The rigid and well-defined stereochemistry of chiral azetidine derivatives makes them attractive scaffolds for the design of novel ligands. While specific applications of this compound in this context are not widely reported, the principles of using chiral nitrogen-containing heterocycles in ligand design are well-established.

For example, chiral aziridine- and other heterocycle-based phosphine (B1218219) ligands have been successfully employed in asymmetric Morita-Baylis-Hillman reactions and other transition metal-catalyzed transformations. mdpi.comsemanticscholar.orgmdpi.com The nitrogen and other heteroatoms within the ligand can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The substituents on the azetidine ring can be modified to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in a specific catalytic reaction. The sulfonyl group in N-sulfonylated azetidines can also influence the electronic properties of the nitrogen atom, which in turn can affect the coordination properties of the resulting ligand.

Future Research Perspectives and Emerging Directions for Sulfonylazetidines

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of robust and efficient synthetic methods is crucial for the widespread application of sulfonylazetidines. Current research is moving beyond traditional multi-step procedures towards more streamlined and selective approaches. A significant advancement is the development of a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to produce α-carbonylated N-sulfonylazetidines. nih.gov This method demonstrates high efficiency by allowing various nucleophiles, such as alcohols, phenols, and anilines, to be incorporated into the azetidine (B1206935) structure in a single, robust procedure. nih.gov

Another promising frontier is the use of photocatalysis to drive reactions that are otherwise challenging. mit.edubioquicknews.com This light-driven synthesis can excite molecules from their ground state, enabling new pathways for the formation of the strained four-membered azetidine ring. mit.edubioquicknews.com The application of such energy-efficient techniques could lead to milder reaction conditions and novel transformations for sulfonylazetidine synthesis. mdpi.com Furthermore, the development of novel catalytic systems, including metal-catalyzed and one-pot reactions, aims to improve atom economy and reduce hazardous waste, representing a key area of future exploration. mdpi.com

Table 1: Comparison of Synthetic Approaches for Azetidine Derivatives

| Methodology | Key Features | Potential Advantages for Sulfonylazetidines |

|---|---|---|

| Ring Contraction nih.gov | One-pot reaction from α-bromo N-sulfonylpyrrolidinones. | High efficiency; robust incorporation of diverse functional groups. |

| Photocatalysis mit.edubioquicknews.com | Light-driven reaction to form the azetidine ring. | Access to novel reactivity; potentially milder reaction conditions. |

| Green Catalysis mdpi.com | Use of recyclable catalysts and one-pot reactions. | Improved atom economy; reduction of hazardous waste. |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The inherent ring strain of the azetidine core in sulfonylazetidines makes it a versatile intermediate for diverse chemical transformations. Future research will likely focus on leveraging this reactivity to access novel molecular architectures. The functionalization of the sulfonylazetidine scaffold is a key area of interest, as demonstrated by studies on related azetidine derivatives where the introduction of various substituents significantly influences biological activity. nih.gov For instance, the addition of electron-withdrawing groups such as -Br, -Cl, -CF₃, and -OCF₃ to the aryl rings of N-benzyl azetidine derivatives has been shown to modulate their antimycobacterial potency. nih.gov This highlights the potential for similar targeted modifications on sulfonylazetidines to fine-tune their properties for various applications.

The development of methodologies for stereoselective synthesis is also a critical direction. The Kinugasa reaction, for example, has been used to synthesize N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, with the stereochemistry being clearly established. nih.gov Applying and refining such stereoselective transformations for sulfonylazetidines will be essential for creating specific, chirally pure compounds, which is often a requirement for pharmaceutical applications.

Advancements in Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for accelerating chemical research. nih.gov For azetidine synthesis, computational models have been successfully developed to predict the feasibility and potential yield of reactions. mit.edubioquicknews.com By calculating parameters like frontier orbital energies, researchers can prescreen potential reactants and predict which combinations are likely to form the desired azetidine ring under specific conditions, such as photocatalysis. mit.edu This predictive power allows chemists to move away from traditional trial-and-error experiments, saving time and resources. mit.edu

These computational approaches offer a deeper mechanistic understanding of complex reactions. nih.gov Simulation tools can be used to build molecular models of reactants, transition states, and products, helping to elucidate reaction pathways. nih.gov Furthermore, computational techniques can simulate various spectra (e.g., UV-Vis, IR, Raman) and investigate the influence of different solvents on reaction outcomes. nih.gov Applying these advanced modeling techniques to the synthesis and reactivity of 3-(4-Methoxybenzenesulfonyl)azetidine and other sulfonylazetidines will enable more rational design of synthetic routes and a more profound understanding of their chemical behavior.

Table 2: Applications of Computational Modeling in Azetidine Research

| Computational Technique | Application | Benefit |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory mit.edu | Predicts reactivity of alkene-oxime pairs in photocatalytic azetidine synthesis. | Pre-screening of substrates to identify viable reactions. |

| Spectral Simulation (IR, Raman, UV-Vis) nih.gov | Predicts spectral characteristics of molecules; helps in structural confirmation. | Aids in product identification and resolves ambiguous experimental data. |

| Solvation Models (e.g., COSMO) nih.gov | Simulates the effect of different solvents on molecular properties and reactions. | Optimizes reaction conditions and deepens mechanistic understanding. |

Development of Sustainable and Green Chemistry Approaches for Sulfonylazetidine Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. ijpsjournal.comrsc.org This shift is highly relevant for the synthesis of sulfonylazetidines. A key focus is the reduction or elimination of hazardous substances. This can be achieved by designing catalyst-free reactions that proceed with high selectivity and yield under mild conditions. researchgate.net

The use of environmentally benign solvents, such as water and ethanol, is another cornerstone of green synthesis. ijpsjournal.com Researchers are also exploring solvent-free methods, including mechanochemical grinding and microwave-assisted synthesis, which can dramatically shorten reaction times, reduce energy consumption, and enhance process safety. mdpi.comijpsjournal.com Microwave irradiation, in particular, offers uniform heating that can accelerate reactions from hours to minutes. mdpi.com

Improving atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product—is also a primary goal. mdpi.com This is often achieved through the design of one-pot reactions, which reduce the number of synthetic steps and minimize waste from intermediate purification. mdpi.comijpsjournal.com The integration of biocatalysts, such as enzymes, offers a pathway to highly selective reactions under mild, environmentally friendly conditions. ijpsjournal.com Applying these sustainable strategies to the production of this compound and related compounds will be a critical direction for future research, aligning chemical innovation with environmental responsibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Methoxybenzenesulfonyl)azetidine with high purity?

- Methodological Answer : The synthesis involves sulfonylation of azetidine using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., sodium hydroxide in THF). For analogous azetidine derivatives, sodium hypochlorite in ethanol has been used to facilitate cyclization, achieving yields up to 91% . Purification via vacuum filtration (washing with methanol/water) followed by recrystallization from ethanol is effective. Reaction progress should be monitored using TLC (dichloromethane mobile phase) and confirmed via ¹H NMR (e.g., methoxy protons at δ ~3.84 ppm in DMSO-d6) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.84 ppm) and sulfonyl-linked aromatic protons (δ 7.49–7.31 ppm). Azetidine ring protons appear as multiplets between δ 3.0–4.0 ppm .

- FTIR : Confirm sulfonyl S=O stretches (asymmetric ~1360 cm⁻¹, symmetric ~1165 cm⁻¹) and methoxy C-O vibrations (~1260 cm⁻¹) .

- HRMS-ESI : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass error <3 ppm) .

Q. How should researchers handle safety and stability concerns during experimental workflows?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification (e.g., GHS classification for skin/eye irritation). Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the sulfonyl group. For biological assays, prepare fresh solutions in anhydrous DMSO and avoid prolonged exposure to aqueous buffers at pH >7.0 .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data caused by azetidine's ring strain?

- Methodological Answer : Use SHELXL for refinement, applying commands like

TWINandBASFto model twinning effects. For high thermal motion in the azetidine ring, refine anisotropic displacement parameters and validate with a residual factor R₁ <5% using high-resolution (<1.0 Å) data. Compare bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities .

Q. What strategies improve the compound's stability in biological assays?

- Methodological Answer :

- Storage : Lyophilize the compound and store at -80°C with desiccants.

- Buffers : Use 0.1% bovine serum albumin (BSA) in PBS to prevent aggregation.

- Degradation Monitoring : Perform HPLC analysis (C18 column, 220 nm) at 0/6/24h intervals. A retention time shift >5% indicates degradation .

Q. How to evaluate the compound's inhibitory effects on the NF-κB pathway in microglia?

- Methodological Answer :

- Cell Model : LPS-stimulated BV2 microglia (1 μg/mL, 24h incubation).

- Dosing : Test 0.1–100 μM concentrations; include TLR4 inhibitor controls (e.g., TAK-242).

- Assays :

- ELISA for TNF-α/IL-1β secretion.

- Western blot for NLRP3 and phospho-IκBα (pS32) .

Q. What computational approaches predict the sulfonyl group's impact on azetidine's conformational dynamics?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map rotational barriers of the sulfonyl-azetidine bond. Compare optimized geometries with X-ray data from SHELX-refined structures. Electron density plots (e.g., Laplacian maps) can reveal hyperconjugation between S=O and the azetidine ring .

Q. How to resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., BV2 microglia, RAW264.7 macrophages).

- Pathway Analysis : Use phospho-specific flow cytometry (e.g., p-NF-κB p65) to quantify target engagement.

- Metabolomics : Compare intracellular metabolite profiles (LC-MS) to identify cell-specific off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.